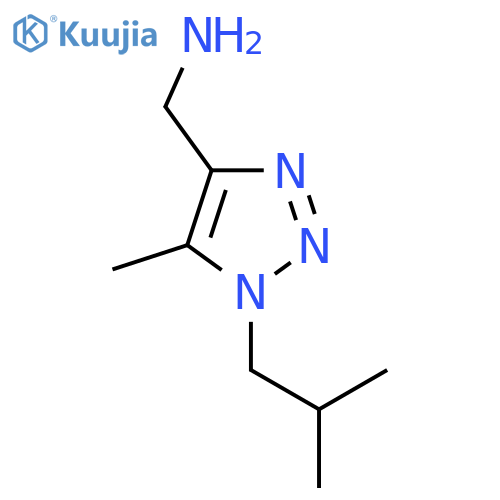Cas no 1267792-78-8 (5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine)
5-メチル-1-(2-メチルプロピル)-1H-1,2,3-トリアゾール-4-イルメタンアミンは、1,2,3-トリアゾール骨格を有する有機化合物です。この化合物は、窒素を含む複素環構造とアミン基を併せ持つため、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとして機能します。特に、トリアゾール環の特性により高い化学的安定性を示し、官能基の導入や修飾が可能な点が特徴です。分子内のアミン基は求核性を有し、さらに誘導体化が可能なため、多様な応用が期待されます。また、適度な脂溶性と水溶性のバランスにより、生体適合性材料や薬理活性化合物の開発において重要な役割を果たす可能性があります。

1267792-78-8 structure
商品名:5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine
5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine
- 1267792-78-8
- [5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine
- EN300-1595503
-
- インチ: 1S/C8H16N4/c1-6(2)5-12-7(3)8(4-9)10-11-12/h6H,4-5,9H2,1-3H3
- InChIKey: MXFOXNOTLVPGGZ-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=C(CN)N=N1)CC(C)C
計算された属性
- せいみつぶんしりょう: 168.137496527g/mol
- どういたいしつりょう: 168.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1595503-0.25g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.25g |
$1183.0 | 2023-06-04 | ||
| Enamine | EN300-1595503-0.05g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.05g |
$1080.0 | 2023-06-04 | ||
| Enamine | EN300-1595503-0.5g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.5g |
$1234.0 | 2023-06-04 | ||
| Enamine | EN300-1595503-1.0g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 1g |
$1286.0 | 2023-06-04 | ||
| Enamine | EN300-1595503-5000mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 5000mg |
$2443.0 | 2023-09-23 | ||
| Enamine | EN300-1595503-2500mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 2500mg |
$1650.0 | 2023-09-23 | ||
| Enamine | EN300-1595503-0.1g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 0.1g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1595503-5.0g |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 5g |
$3728.0 | 2023-06-04 | ||
| Enamine | EN300-1595503-250mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 250mg |
$774.0 | 2023-09-23 | ||
| Enamine | EN300-1595503-1000mg |
[5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanamine |
1267792-78-8 | 1000mg |
$842.0 | 2023-09-23 |
5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
1267792-78-8 (5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
